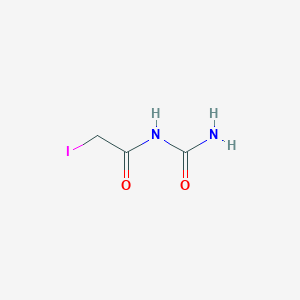

n-Carbamoyl-2-iodoacetamide

Description

Structure

3D Structure

Properties

CAS No. |

67172-14-9 |

|---|---|

Molecular Formula |

C3H5IN2O2 |

Molecular Weight |

227.99 g/mol |

IUPAC Name |

N-carbamoyl-2-iodoacetamide |

InChI |

InChI=1S/C3H5IN2O2/c4-1-2(7)6-3(5)8/h1H2,(H3,5,6,7,8) |

InChI Key |

LEAQQJITAXQHNQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)NC(=O)N)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Carbamoyl 2 Iodoacetamide

Synthetic Pathways for N-Substituted 2-Iodoacetamides

The generation of N-substituted 2-iodoacetamides, including the carbamoyl (B1232498) derivative, typically proceeds through well-established amidation reactions or by conversion from other haloacetamides.

A primary and direct method for synthesizing N-substituted 2-iodoacetamides involves the acylation of an amine with an activated derivative of iodoacetic acid. This reaction forms the amide bond central to the molecule's structure. The most common activated derivative is iodoacetyl chloride, which reacts readily with amines.

The general reaction can be summarized as: Iodoacetyl Chloride + Amine → N-Substituted 2-Iodoacetamide + HCl

In the specific case of n-Carbamoyl-2-iodoacetamide, the amine precursor is urea (B33335). The reaction proceeds by the nucleophilic attack of one of the amino groups of urea on the electrophilic carbonyl carbon of the iodoacetyl derivative. This approach is analogous to other amidation processes where a carboxylic acid is activated, for instance with oxalyl chloride, before being reacted with the target amine to yield the final amide product. mdpi.com This method is versatile and can be adapted to produce a wide range of substituted iodoacetamides by varying the amine component. nih.govresearchgate.net

An alternative synthetic route is the conversion of other haloacetamides, such as N-carbamoyl-2-chloroacetamide or N-carbamoyl-2-bromoacetamide, into the corresponding iodoacetamide (B48618). This is typically achieved through a halide exchange reaction, often referred to as the Finkelstein reaction.

In this process, the chloro- or bromoacetamide is treated with an iodide salt, commonly sodium iodide (NaI), in a suitable solvent like acetone (B3395972). The reaction equilibrium is driven towards the formation of the more stable iodoacetamide, as sodium chloride or sodium bromide are less soluble in acetone and precipitate out of the solution.

The general scheme is: N-Carbamoyl-2-chloroacetamide + NaI → this compound + NaCl

This method is particularly useful when the corresponding chloro- or bromo- starting materials are more readily available or cost-effective than iodoacetic acid derivatives. The formation of various haloacetamides has been noted in contexts such as water disinfection processes, indicating their accessibility as precursors. researchgate.netsurrey.ac.ukmontclair.edu

Chemical Derivatization Strategies for this compound Analogs

The functional utility of this compound is significantly expanded through chemical derivatization. These modifications are designed to incorporate features like isotopic labels for quantification or reporter groups for detection in complex biological systems.

Isotopically labeled iodoacetamides are powerful tools in quantitative proteomics for profiling cysteine reactivity. nih.gov These reagents allow for the differential labeling of protein samples, which can then be combined and analyzed by mass spectrometry to determine relative protein abundance or modification levels. mdpi.com

Strategies typically involve synthesizing "light" and "heavy" versions of the iodoacetamide probe. The heavy version incorporates stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N). rug.nl When two different cell or tissue samples are compared, one is treated with the light probe and the other with the heavy probe. nih.gov The iodoacetamide moiety reacts with cysteine residues in the proteins. After labeling, the samples are combined, digested into peptides, and analyzed. The mass difference between the light and heavy tags allows the mass spectrometer to distinguish and quantify the peptides from each original sample. mdpi.com This approach is an alternative to metabolic labeling methods like SILAC and can be applied to samples not amenable to cell culture. nih.govrug.nl

| Strategy | Description | Common Isotopes | Application |

|---|---|---|---|

| IA-light/IA-heavy Probes | A pair of iodoacetamide-alkyne probes with distinct isotopic compositions are used to label two separate proteomes for comparative analysis. nih.gov | ¹³C, ²H | Quantitative cysteine-reactivity profiling. nih.gov |

| Isotope-Coded Affinity Tagging (ICAT) | Cysteines are labeled with reagents containing a biotin (B1667282) affinity tag, a linker with light or heavy isotopes, and a cysteine-reactive group like iodoacetamide. mdpi.comrug.nl | ¹³C, ²H | Quantification and affinity purification of cysteine-containing peptides. mdpi.com |

| Iodoacetyl Tandem Mass Tags (iodo-TMT) | Isobaric tags with an iodoacetyl reactive group that covalently label free thiols. Peptides appear identical in MS1, but fragment in MS2 to produce different reporter ions for quantification. researchgate.net | ¹³C, ¹⁵N | Multiplexed quantitative proteomics of cysteine-containing proteins. researchgate.net |

Activity-based protein profiling (ABPP) utilizes chemical probes to study the activity of entire enzyme families in complex proteomes. youtube.com The iodoacetamide group serves as a highly effective reactive group, or "warhead," in activity-based probes (ABPs) designed to target cysteine residues. nih.gov Cysteine residues are often found in the active sites of enzymes and play critical catalytic and regulatory roles. nih.gov

An ABP typically consists of three components:

A reactive group (warhead): Covalently binds to an active site residue. The iodoacetamide moiety is a classic example, targeting nucleophilic cysteine thiols. nih.gov

A linker: Provides spacing and can influence probe properties.

A reporter tag: Used for detection and analysis, such as a fluorophore (e.g., rhodamine, fluorescein) for imaging or a biotin tag for affinity purification and mass spectrometry analysis. nih.gov

Iodoacetamide-alkyne probes are particularly versatile. nih.gov The alkyne group serves as a handle for "click chemistry," allowing for the subsequent attachment of a reporter tag after the probe has labeled its protein targets. nih.gov This two-step approach offers flexibility and allows for the use of probes in living cells where a bulky reporter tag might otherwise hinder cell permeability or target engagement. nih.govnih.gov These probes have been instrumental in mapping functional and hyper-reactive cysteines across the proteome. nih.gov

The synthesis of substituted this compound analogs allows for the fine-tuning of the molecule's properties. By modifying the carbamoyl portion of the molecule, researchers can alter its solubility, steric profile, or introduce new functionalities. This is achieved by employing substituted ureas or related amine precursors in the synthetic pathway described in section 2.1.1.

For example, reacting iodoacetyl chloride with N-alkylurea or N-arylurea would yield N-alkyl- or N-aryl-substituted carbamoyl-2-iodoacetamides, respectively. This principle of varying the amine precursor has been used to create a variety of N-substituted iodoacetamide derivatives with different properties and biological activities, such as N-dodecyliodoacetamide and N-squalenyliodoacetamide. nih.gov This modular approach enables the creation of libraries of related compounds for screening purposes or for developing probes with tailored characteristics.

Molecular Mechanisms of Reactivity and Target Interaction for N Carbamoyl 2 Iodoacetamide

Thiol Alkylation Chemistry and Specificity for Cysteine Residues

The principal reaction of iodoacetamide (B48618) in a biological context is the alkylation of thiol groups, particularly the side chain of cysteine residues. creative-proteomics.com Cysteine's thiol group (-SH) is highly nucleophilic, especially in its deprotonated thiolate anion form (S⁻). nih.gov The reactivity of iodoacetamide is centered on the carbon atom bonded to the iodine atom. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent iodine and carbonyl group.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The thiolate anion of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon of iodoacetamide. This results in the displacement of the iodide ion, which is an excellent leaving group, and the formation of a stable thioether bond between the cysteine residue and the acetamide (B32628) group. nih.gov This process, known as carbamidomethylation, effectively "caps" the cysteine residue. biorxiv.org

The thioether bond formed during the alkylation of cysteine by iodoacetamide is a stable, covalent linkage. creative-proteomics.com This modification is considered irreversible under typical biological and experimental conditions. The primary application of this irreversible reaction is in proteomics sample preparation. wikipedia.orgresearchgate.net Following the reduction of disulfide bonds (S-S) that link cysteine residues, iodoacetamide is added to alkylate the resulting free thiol groups. researchgate.net This prevents the re-formation of disulfide bonds, ensuring that proteins remain in a denatured and reduced state, which is critical for effective enzymatic digestion and subsequent analysis by mass spectrometry. creative-proteomics.com

The alkylation of protein thiols by iodoacetamide is a time-dependent process influenced by factors such as pH, temperature, and reagent concentration. nih.gov The reaction is most efficient at a pH above the pKa of the cysteine thiol group (typically ~8.5), as this ensures the presence of the more nucleophilic thiolate anion. nih.gov Experimental protocols commonly use a pH range of 6.9 to 8.7. nih.gov

Kinetic studies have shown that the reaction can be rapid, with approximately 70% of alkylation completed within the first two minutes under specific conditions (pH 9). nih.gov However, achieving complete alkylation of all cysteine residues, including those that are less accessible, can be a much slower process, potentially requiring up to six hours. nih.gov Incomplete alkylation can be a source of variability in proteomic experiments.

For comparative purposes, the kinetics of iodoacetamide are often benchmarked against other alkylating agents, such as N-ethylmaleimide (NEM).

| Alkylation Reagent | Relative Reaction Time | Optimal pH Range | Required Molar Excess (Reagent:Thiol) |

|---|---|---|---|

| Iodoacetamide (IAM) | Slower (up to 4 hours for completion) | ~8.0 | ~1000-fold |

| N-ethylmaleimide (NEM) | Faster (~4 minutes for completion) | More effective at lower pH (e.g., 4.3) | ~125-fold |

This table presents a comparison of reaction kinetics for two common alkylating agents based on published findings. nih.gov

Potential Reactivity with Other Nucleophilic Amino Acid Residues

While iodoacetamide exhibits a strong preference for cysteine residues, it is not perfectly specific. Under certain conditions, particularly with prolonged incubation times, high concentrations, or elevated pH, iodoacetamide can react with other nucleophilic amino acid side chains. researchgate.netresearchgate.net This off-target reactivity is a significant consideration in proteomic studies as it can lead to unintended modifications.

Besides cysteine, several other amino acid residues possess nucleophilic side chains capable of reacting with iodoacetamide. The most prominent of these are histidine and methionine. nih.gov

Histidine: The imidazole (B134444) ring of histidine can be alkylated by iodoacetamide at pH values above 5. nih.gov

Methionine: The thioether side chain of methionine is susceptible to alkylation. This reaction is notably fast and occurs independently of pH. nih.gov

Other Residues: To a lesser extent, iodoacetamide has been observed to modify the side chains of lysine (B10760008) (at pH > 7), tyrosine, aspartic acid, and glutamic acid, as well as the N-terminal amino group of peptides. nih.govresearchgate.netresearchgate.net

| Amino Acid Residue | Reactive Group | Conditions Favoring Alkylation |

|---|---|---|

| Cysteine | Thiol (-SH) | Primary target, especially at pH > 8 |

| Methionine | Thioether (-S-CH₃) | Fast reaction, pH-independent |

| Histidine | Imidazole Ring | pH > 5 |

| Lysine | ε-Amino (-NH₂) | pH > 7 |

| Aspartic Acid / Glutamic Acid | Carboxyl (-COOH) | Possible under certain conditions |

| Tyrosine | Phenol (-OH) | Infrequently observed |

| Peptide N-terminus | α-Amino (-NH₂) | Can occur with over-alkylation |

This table summarizes the potential non-cysteinyl targets of iodoacetamide and the conditions under which these side reactions may occur. nih.govresearchgate.netresearchgate.net

The potential for off-target alkylation is a critical factor in the design and interpretation of proteomic experiments. researchgate.netnih.gov Unwanted modifications can complicate data analysis, potentially leading to the incorrect identification of peptides and proteins or the misinterpretation of post-translational modifications. researchgate.netresearchgate.net For instance, the carbamidomethylation of residues other than cysteine must be specified as a variable modification during database searches of mass spectrometry data to ensure accurate peptide identification. biorxiv.org Over-alkylation, resulting from an excessive concentration of iodoacetamide or extended reaction times, can exacerbate the frequency of these side reactions, particularly the modification of peptide N-termini. researchgate.net

Influence of the N-Carbamoyl Moiety on Reactivity and Selectivity

The chemical structure of iodoacetamide features a primary amide, or N-carbamoyl moiety (-CONH₂). This functional group plays a significant role in the molecule's reactivity when compared to its analogue, iodoacetic acid (IAA), which possesses a carboxyl group (-COOH).

Studies comparing the two reagents have shown that iodoacetamide is an irreversible inhibitor that reacts substantially faster with cysteine peptidases than iodoacetate. wikipedia.org This difference in reactivity is attributed to electrostatic interactions within the enzyme's active site. For iodoacetate, its negatively charged carboxyl group is thought to have an unfavorable interaction with the active site, slowing the reaction. In contrast, the neutral N-carbamoyl group of iodoacetamide does not participate in such interactions, allowing for a faster alkylation rate. wikipedia.org

Furthermore, the N-carbamoyl group is directly involved in a specific side reaction of the alkylated product. When a peptide has an S-carbamoylmethylcysteine at its N-terminus, this residue can undergo an intramolecular cyclization. nih.gov This reaction involves the loss of ammonia (B1221849) (NH₃) from the carbamoyl (B1232498) group, forming an N-terminal residue of (R)-5-oxoperhydro-1,4-thiazine-3-carboxylic acid. This cyclization results in a mass decrease of 17 Da for the peptide. The reaction occurs at a significant rate, with a reported half-life of 10-12 hours in 0.1 M ammonium (B1175870) bicarbonate at 37°C, making it a potential source of artifacts in peptide mapping experiments. nih.gov

Applications of N Carbamoyl 2 Iodoacetamide in Advanced Proteomics and Biochemical Studies

Manipulation of Protein Cysteine Redox State for Structural Integrity

The reactivity of cysteine's thiol group makes it susceptible to oxidation, which can lead to the formation of unintended disulfide bonds. These non-native bonds can alter protein structure, promote aggregation, and compromise experimental results. Iodoacetamide (B48618) is widely used to mitigate these issues by capping free thiols.

Iodoacetamide serves as a crucial tool for maintaining the structural integrity of proteins during experimental procedures by preventing the formation of artificial disulfide bonds. interchim.fr By covalently binding to the thiol group of cysteine, iodoacetamide effectively blocks these residues from oxidizing and forming disulfide linkages. wikipedia.orgresearchgate.net This process, known as alkylation or carboxyamidomethylation, is a standard step in protein sample preparation for techniques like peptide mapping and sequencing to ensure that the protein's native reduced state is preserved. interchim.frubpbio.com

A notable study on hen egg white lysozyme (B549824) (HEWL) aggregation at alkaline pH demonstrated the significant impact of preventing disulfide bond formation using iodoacetamide. Researchers found that alkylating the free thiols of HEWL stalled the growth of protein aggregates and significantly weakened the non-covalent intermolecular forces among the monomers by at least tenfold. nih.govnih.gov This intervention resulted in aggregates that were smaller and structurally distinct from those formed in the absence of the alkylating agent. nih.govnih.gov

| Condition | Observation | Reference |

|---|---|---|

| Control (Disulfide Bond Formation Allowed) | Formation of larger, fibrillar aggregates. | nih.gov |

| Iodoacetamide Treated (Disulfide Bond Formation Prevented) | Aggregate volume reduced by ~50%; aggregates were flatter and non-fibrillar. | nih.govnih.gov |

| Iodoacetamide Treated (Disulfide Bond Formation Prevented) | Non-covalent interaction forces among monomers weakened by at least tenfold. | nih.gov |

Enzyme Inhibition and Active Site Characterization

The specific reactivity of iodoacetamide with cysteine makes it an invaluable inhibitor for studying enzymes that rely on a catalytic cysteine residue. Its use allows for detailed characterization of enzyme active sites and kinetics.

Iodoacetamide is a well-established irreversible inhibitor of all cysteine peptidases. wikipedia.orgebi.ac.uk The mechanism of inhibition involves the alkylation of the sulfhydryl group of the catalytic cysteine residue within the enzyme's active site, rendering the enzyme permanently inactive. wikipedia.orgubpbio.com This broad-spectrum activity makes it a general tool for studying this class of enzymes. ebi.ac.uk

Beyond peptidases, iodoacetamide is also extensively used in ubiquitin studies as an inhibitor of deubiquitinating enzymes (DUBs). interchim.frwikipedia.org Similar to its action on peptidases, it functions by alkylating the active site cysteine residues that are essential for the catalytic activity of DUBs. interchim.fr

Kinetic studies comparing iodoacetamide and its acidic analog, iodoacetate, reveal important differences in their reactivity, which can be exploited for specific experimental goals. While iodoacetamide generally reacts faster, the inhibition of certain cysteine peptidases, such as papain, is surprisingly faster with iodoacetate. wikipedia.orgebi.ac.uk This enhanced reactivity is attributed to a favorable electrostatic interaction between the negatively charged carboxylate group of iodoacetate and a positively charged imidazolium (B1220033) ion of a catalytic histidine residue in the active site. wikipedia.orgebi.ac.uk

In studies on cultured astrocytes, iodoacetate was found to be a much more potent inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) than iodoacetamide. nih.gov Conversely, iodoacetamide was significantly more effective at depleting the cells of glutathione. nih.gov These findings highlight that the choice of alkylating agent can be tailored to selectively target different cellular processes. nih.gov

| Target | Agent with Higher Potency | Observation | Reference |

|---|---|---|---|

| Inhibition of GAPDH / Lactate Production | Iodoacetate (IA) | IA showed a half-maximal effect at <100 µM, while IAA required a 10-fold higher concentration. | nih.gov |

| Depletion of Cellular Glutathione (GSH) | Iodoacetamide (IAA) | IAA showed a half-maximal effect at ~10 µM, compared to ~100 µM for IA. | nih.gov |

The reactivity of a cysteine thiol is highly dependent on its protonation state, which is governed by its acid dissociation constant (pKa). Iodoacetamide and its derivatives are used to probe the pKa of specific cysteine residues, as the deprotonated thiolate form is the nucleophile that reacts with the alkylating agent. wfu.edu By measuring the rate of alkylation at different pH values, the pKa can be determined. nih.gov

A novel mass spectrometry-based technique utilized an isotope-coded version of an iodoacetamide derivative, N-phenyl iodoacetamide, to determine the pKa values of individual cysteines in Escherichia coli thioredoxin. nih.gov The study successfully measured the pKa of the reactive Cys32 as 6.49, while the less reactive Cys35 had a pKa greater than 10, results that were in close agreement with previously reported values. nih.gov However, it is important to note that such alkylation-based methods can sometimes yield pKa values of unperturbed cysteines if the reagent reacts with a locally unfolded protein conformation rather than the native, folded active site. wfu.edu

| Cysteine Residue | Determined pKa Value | Reference |

|---|---|---|

| Cys32 | 6.49 ± 0.18 | nih.gov |

| Cys35 | > 10 | nih.gov |

Quantitative Proteomics Applications

In the field of quantitative proteomics, iodoacetamide is integral to several mass spectrometry-based strategies for measuring changes in protein expression and modification. These methods often leverage stable isotopes incorporated into the iodoacetamide molecule.

One such technique is Stable Isotope Cysteine Labelling with Iodoacetamide (SICyLIA), a workflow designed to assess proteome-scale cysteine oxidation. nih.gov In this approach, reduced cysteine thiols in two different samples are differentially labeled with light or heavy isotope-labeled iodoacetamide. The ratio of the heavy to light signals in the mass spectrometer provides a quantitative measure of the change in the oxidation state of specific cysteine residues between the samples. nih.gov

Investigation of Protein Carbamylation in Biological Contexts

Protein carbamylation is a non-enzymatic post-translational modification (PTM) where a carbamoyl (B1232498) group is added to the primary amine groups of a protein, such as the N-terminus or the ε-amine group of lysine (B10760008) residues. nih.gov This modification can alter the structure, charge, and function of proteins and has been implicated in various physiological and pathological processes. creative-proteomics.com

Development of Methodologies for Carbamylated Peptide Enrichment

To effectively study carbamylation using mass spectrometry, it is often necessary to enrich carbamylated peptides from complex biological samples. This is because carbamylated proteins may be present at low abundances. Several methods have been developed for this purpose:

Antibody-Based Enrichment: One of the most common approaches involves the use of antibodies that recognize carbamylated lysine (homocitrulline). creative-proteomics.comthermofisher.com However, a significant finding has been the cross-reactivity of anti-acetyllysine antibodies with carbamylated peptides. frontiersin.orgpnnl.gov This cross-reactivity is due to the structural similarity between the acetyl and carbamoyl moieties. frontiersin.org Researchers have leveraged this to co-purify both acetylated and carbamylated peptides, enabling the simultaneous analysis of both PTMs. frontiersin.orgpnnl.gov

Chromatographic Techniques: Various forms of liquid chromatography, such as strong cation exchange (SCX) and hydrophilic interaction liquid chromatography (HILIC), can be used to fractionate peptides and enrich for those with specific PTMs, including carbamylation. creative-proteomics.com

The development of more specific and efficient enrichment techniques remains an active area of research to improve the coverage and accuracy of carbamylation analysis in the proteome. frontiersin.org

Analytical and Spectroscopic Characterization of N Carbamoyl 2 Iodoacetamide Modified Biomolecules

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) stands as a cornerstone for the analysis of proteins and peptides alkylated with n-Carbamoyl-2-iodoacetamide, a process that results in S-carbamoylmethylcysteine residues. This technique offers unparalleled sensitivity and specificity for identifying and quantifying the modifications.

Peptide Mapping and Fragmentation Analysis of Alkylated Proteins

Peptide mapping is a critical quality control and characterization tool for biotherapeutics, providing a fingerprint of a protein's primary structure. thermofisher.com In the context of this compound modified proteins, peptide mapping, often coupled with liquid chromatography-mass spectrometry (LC-MS), is essential for confirming the sequence and identifying the sites of alkylation. sciex.com The process involves the enzymatic digestion of the alkylated protein, followed by the separation and mass analysis of the resulting peptides. thermofisher.comnih.gov

The modification of cysteine residues with iodoacetamide (B48618) to form S-carbamoylmethylcysteine is a standard procedure in proteomics to prevent the reformation of disulfide bonds. researchgate.netcreative-proteomics.com This deliberate modification aids in achieving complete protein digestion and enhances the reliability of peptide mapping experiments. rockefeller.edu Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides the sequence information of the modified peptides, confirming the exact location of the S-carbamoylmethylcysteine residue. nih.gov However, researchers must be aware of potential side reactions, as iodoacetamide can also modify other residues such as lysine (B10760008), histidine, and the N-terminus, especially at higher concentrations, which can complicate the interpretation of peptide maps. researchgate.netnih.gov

A notable phenomenon observed in the fragmentation analysis of peptides with an N-terminal S-carbamoylmethylcysteine is the potential for cyclization. This reaction results in the loss of an ammonia (B1221849) molecule, leading to a mass decrease of 17 Da and the formation of an (R)-5-oxoperhydro-1,4-thiazine-3-carbonyl residue. nih.govresearchgate.net This transformation can lead to unexpected peaks in peptide maps and requires careful data analysis for correct interpretation. nih.gov

Detection and Characterization of Specific Modifications

The primary modification introduced by this compound is the carbamidomethylation of cysteine residues. nih.gov However, mass spectrometry is also crucial for detecting and characterizing non-specific modifications that can occur. Over-alkylation can lead to the modification of other amino acid residues, including the N-terminal amino group of peptides. researchgate.net High-resolution mass spectrometry is instrumental in distinguishing these various adducts. researchgate.net

The detection of these modifications is often enhanced by enrichment strategies. For instance, immunoprecipitation using antibodies specific to a particular post-translational modification can enrich the modified proteins or peptides before MS analysis, increasing the likelihood of their detection. cytoskeleton.com

The table below summarizes common modifications observed in proteins treated with iodoacetamide and their corresponding mass shifts, which are detectable by mass spectrometry.

| Amino Acid Residue | Type of Modification | Mass Shift (Da) |

| Cysteine | Carbamidomethylation | +57.021 |

| N-terminal Cysteine | Cyclization (loss of NH3) | -17.027 |

| Lysine | Carbamidomethylation | +57.021 |

| Histidine | Carbamidomethylation | +57.021 |

| N-terminus | Carbamidomethylation | +57.021 |

Quantitative Mass Spectrometry Techniques

Quantitative mass spectrometry provides insights into the abundance of specific proteins or modifications. In the context of this compound, several strategies are employed. Label-based quantification methods often utilize isotopic labeling. While stable isotope labeling is common, an alternative approach involves the differential alkylation of cysteines using iodoacetamide and another reagent like acrylamide (B121943) to introduce a mass difference for relative quantification. researchgate.netnih.gov

Selected Reaction Monitoring (SRM) is a targeted quantitative technique that offers high selectivity and sensitivity. unina.it In SRM, specific precursor-to-product ion transitions for the modified peptides of interest are monitored, allowing for precise quantification even in complex biological mixtures. unina.it This method can be optimized to quantify proteins that have been alkylated with this compound as part of the standard proteomics workflow. unina.it

Another approach involves the use of isobaric tags, such as iodoTMT, which are iodine-containing tandem mass tags. These reagents label cysteine residues and, upon fragmentation in the mass spectrometer, release reporter ions that allow for the relative quantification of the labeled peptides from different samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While mass spectrometry excels at identifying and quantifying modifications, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed three-dimensional structural information.

Characterization of Synthetic Intermediates and Modified Peptides

NMR spectroscopy has been instrumental in unequivocally determining the structure of cyclized N-terminal S-carbamoylmethylcysteine residues. nih.govresearchgate.net Through techniques such as 1H and 13C NMR, researchers have confirmed the formation of the (R)-5-oxoperhydro-1,4-thiazine-3-carboxylic acid structure that results from the loss of ammonia from the N-terminal modified cysteine. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra provide definitive proof of the cyclic structure, complementing the mass data obtained from MS. researchgate.net This level of structural detail is crucial for understanding the chemical behavior of peptides modified with this compound.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation of complex mixtures of peptides and proteins prior to their analysis by mass spectrometry or other methods.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are routinely used to separate the peptide digests of proteins alkylated with this compound. nih.govresearchgate.net Reversed-phase HPLC is a common modality where peptides are separated based on their hydrophobicity. The modification of cysteine with the carbamoylmethyl group can alter the retention time of a peptide, and this change is a predictable characteristic used in peptide identification. researchgate.net

Interestingly, the cyclization of N-terminal S-carbamoylmethylcysteine leads to an increase in the HPLC retention time of the peptide, which is a key indicator of this specific modification. nih.govresearchgate.net The high resolution offered by modern UHPLC systems is critical for separating the cyclized and non-cyclized forms of the peptide, as well as other isomeric and isobaric species that may be present in the sample. researchgate.net The combination of these powerful separation techniques with high-resolution mass spectrometry provides a comprehensive platform for the detailed characterization of biomolecules modified by this compound.

High-Performance Liquid Chromatography (HPLC) for Peptide Separation

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is a cornerstone technique for the separation and analysis of peptides, including those modified by this compound. This method separates peptides based on their hydrophobicity, providing high resolution and reproducible results essential for the detailed characterization required in proteomics and peptide mapping.

The modification of cysteine residues with this compound results in the formation of S-carbamoylmethylcysteine. This alkylation prevents the reformation of disulfide bonds after reduction and is a critical step in protein characterization workflows. The introduction of the carbamoylmethyl group alters the physicochemical properties of the peptide, which in turn affects its retention behavior in RP-HPLC.

A significant and well-documented phenomenon observed during the analysis of these modified peptides is the cyclization of S-carbamoylmethylcysteine when it is located at the N-terminus of a peptide. This intramolecular reaction results in the loss of an ammonia molecule (a mass decrease of 17 Da) and the formation of an N-terminal (R)-5-oxoperhydro-1,4-thiazine-3-carboxylic acid residue. nih.gov This structural change leads to an increase in the peptide's hydrophobicity, causing it to have a longer retention time in RP-HPLC compared to its non-cyclized counterpart. nih.govnih.gov The extent of this retention time shift is influenced by several factors, including the peptide's amino acid sequence and the specific mobile phase conditions used for the separation, such as the type of ion-pairing agent (e.g., trifluoroacetic acid vs. formic acid). nih.gov

Detailed research findings have demonstrated the practical application of HPLC in separating and identifying these modified peptides. The precise conditions of the HPLC method, including the column chemistry, mobile phase composition, and gradient elution profile, are critical for achieving optimal separation.

Recent studies have provided specific data on the retention behavior of iodoacetamide-modified peptides under defined UPLC (Ultra-Performance Liquid Chromatography) conditions. In one such study, three tryptic peptides from human serum albumin were analyzed after alkylation with iodoacetamide. nih.gov The chromatographic conditions and the resulting retention times provide a clear example of the separation achievable with modern HPLC techniques.

Below are the detailed HPLC conditions and the retention times observed for these specific this compound modified peptides.

Table 1: HPLC Conditions for Separation of this compound Modified Peptides nih.gov

| Parameter | Condition |

| LC System | Waters Acquity I-Class UPLC |

| Column | Waters Acquity Premier CSH C18 (1.7 µm, 150 mm x 1 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 20 µL/min |

| Column Temperature | 45 °C |

Table 2: Retention Times of this compound Modified Peptides under Various Gradient Conditions nih.gov

| Peptide Sequence | Gradient Program (Total Run Time) | Retention Time (min) |

| LVRPEVDVMCTAFHDNEETFLK | 30 min | ~15.5 |

| QNCELFEQLGEYK | 30 min | ~14.0 |

| SHCIAEVENDEMPADLPSLAADFVESK | 30 min | ~16.5 |

| LVRPEVDVMCTAFHDNEETFLK | 45 min | ~22.0 |

| QNCELFEQLGEYK | 45 min | ~20.0 |

| SHCIAEVENDEMPADLPSLAADFVESK | 45 min | ~24.0 |

| LVRPEVDVMCTAFHDNEETFLK | 60 min | ~28.0 |

| QNCELFEQLGEYK | 60 min | ~25.5 |

| SHCIAEVENDEMPADLPSLAADFVESK | 60 min | ~31.0 |

| LVRPEVDVMCTAFHDNEETFLK | 90 min | ~39.0 |

| QNCELFEQLGEYK | 90 min | ~36.0 |

| SHCIAEVENDEMPADLPSLAADFVESK | 90 min | ~43.0 |

Note: Retention times are approximate values as interpreted from graphical data. nih.gov

These findings underscore the capability of HPLC to resolve complex mixtures of peptides and to distinguish between different modified forms, which is crucial for accurate protein identification and characterization.

Structural Biology Insights and Computational Modeling of N Carbamoyl 2 Iodoacetamide Interactions

Analysis of Covalent Adduct Structures with Target Proteins

The formation of a covalent bond between n-Carbamoyl-2-iodoacetamide and a protein target, typically a cysteine residue, can be characterized using high-resolution structural and analytical techniques. X-ray crystallography and mass spectrometry are two of the most powerful methods employed for this purpose. nih.govnih.gov

X-ray crystallography can provide an atomic-level three-dimensional structure of a protein that has been modified by this compound. nih.govnih.gov This technique allows for the direct visualization of the covalent adduct, confirming the site of modification and revealing the precise orientation of the inhibitor within the protein's binding pocket. nih.gov The resulting electron density maps can unambiguously show the thioether bond formed between the sulfur atom of a cysteine residue and the methylene (B1212753) carbon of the iodoacetamide (B48618) moiety. nih.gov Furthermore, the crystal structure can illuminate any conformational changes in the protein that occur upon covalent modification.

Mass spectrometry is an indispensable tool for identifying and characterizing covalent adducts. nih.gov In a typical "bottom-up" proteomics workflow, the modified protein is digested into smaller peptides using a protease like trypsin. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide containing the modified cysteine will have a specific mass shift corresponding to the addition of the carbamoyl-acetamido group. Fragmentation of this peptide in the mass spectrometer (MS/MS) allows for the precise pinpointing of the modified amino acid residue within the peptide's sequence. nih.govmdpi.com High-resolution mass spectrometry can confirm the elemental composition of the adduct, further validating the modification. nih.gov

| Technique | Information Obtained | Relevance to this compound Adducts |

| X-Ray Crystallography | 3D atomic structure of the protein-inhibitor complex. nih.govnih.gov | Direct visualization of the covalent bond to a specific residue (e.g., cysteine); reveals inhibitor binding pose and protein conformational changes. nih.gov |

| Mass Spectrometry (MS) | Precise mass of the modified protein or peptide. | Confirms the mass increase corresponding to the addition of the n-Carbamoyl-acetamide group. |

| Tandem MS (MS/MS) | Fragmentation pattern of the modified peptide. nih.gov | Pinpoints the exact amino acid residue (e.g., Cys47) that has been covalently modified. nih.govmdpi.com |

Computational Approaches for Predicting Reactivity and Binding

Computational methods are increasingly used to predict how and where this compound will react with its protein targets. These approaches can guide experimental work and provide insights that are difficult to obtain through laboratory methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein. For this compound, docking simulations can be used to identify potential binding pockets on a target protein and to predict the non-covalent interactions that precede the covalent reaction. mdpi.com These simulations place the inhibitor into the active site of an enzyme in various conformations and score them based on factors like electrostatic interactions and hydrogen bonding. A successful docking pose would place the reactive iodoacetamide group in close proximity to a nucleophilic residue, such as a cysteine. mdpi.com

| Computational Method | Purpose | Insights for this compound |

| Molecular Docking | Predicts the binding pose of the inhibitor in the protein's active site. | Identifies key non-covalent interactions and positions the reactive group near the target residue. mdpi.com |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of the enzyme-inhibitor complex. mdpi.com | Assesses the stability of the binding pose and reveals conformational changes required for reaction. nih.gov |

To understand the chemical reaction of covalent bond formation, quantum chemical calculations are employed. nih.gov These methods, often in a hybrid form known as Quantum Mechanics/Molecular Mechanics (QM/MM), allow for the detailed study of the reaction mechanism. usc.edu In a QM/MM simulation, the reacting parts of the system (the cysteine side chain and the this compound) are treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. usc.edu

This approach can be used to calculate the activation energy barrier for the nucleophilic attack of the cysteine thiolate on the α-carbon of the iodoacetamide. nih.gov By mapping the entire reaction pathway, researchers can identify the transition state structure and understand the role of nearby amino acid residues in catalyzing the reaction. nih.gov These calculations provide fundamental insights into the intrinsic reactivity of this compound and how the protein environment modulates this reactivity.

Conformational Effects of this compound Modification on Protein Structure

The covalent attachment of this compound to a protein can induce significant changes in the protein's structure and dynamics. creative-proteomics.com Alkylation of a cysteine residue introduces a new chemical group that can alter local non-covalent interactions, potentially leading to shifts in the positions of nearby amino acids or even larger-scale conformational changes in secondary and tertiary structure. creative-proteomics.com

One specific and notable conformational effect can occur when the modified residue is an N-terminal cysteine. The resulting N-terminal S-carbamoylmethylcysteine can undergo a spontaneous intramolecular cyclization reaction. This process involves the N-terminal amino group attacking the amide carbonyl carbon, leading to the formation of a six-membered ring structure, (R)-5-oxoperhydro-1,4-thiazine-3-carboxylic acid, and the loss of ammonia (B1221849). researchgate.net This cyclization represents a significant and irreversible alteration of the protein's N-terminus, which can have profound effects on its structure, stability, and biological function. These structural modifications can be monitored by techniques like mass spectrometry, which would detect the characteristic mass loss of 17 Da due to the elimination of ammonia. researchgate.net

Future Perspectives and Potential Innovations in N Carbamoyl 2 Iodoacetamide Research

Development of Selective Chemical Probes and Activity-Based Profiling Agents

The utility of iodoacetamide (B48618) as a cysteine-reactive warhead is central to the field of activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for assessing the functional state of enzymes in complex biological systems. nih.govresearchgate.net Probes based on this scaffold are designed with two key components: the reactive iodoacetamide group that covalently binds to active site cysteines, and a reporter tag, such as a fluorophore or an alkyne handle for subsequent "click chemistry" conjugation. nih.gov

Future innovations will focus on enhancing the selectivity of these probes. While iodoacetamide is broadly reactive with nucleophilic cysteines, modifying the carbamoyl (B1232498) portion of the n-Carbamoyl-2-iodoacetamide structure can introduce elements of specificity. By appending moieties that mimic enzyme substrates or known ligands, new probes can be developed to target specific subfamilies of cysteine-dependent enzymes, moving beyond broad-spectrum profiling to more nuanced investigations of enzyme activity.

Gel-based competitive ABPP assays are a common application where such probes are utilized. nih.gov In this technique, a proteome is pre-incubated with a potential covalent inhibitor before treatment with an iodoacetamide-based probe, such as a rhodamine-functionalized version (IA-rhodamine). nih.gov A reduction in signal from the probe indicates that the inhibitor has successfully engaged the target protein. universiteitleiden.nl The development of novel this compound-based probes with unique spectral properties or enhanced cell permeability will refine these screening platforms, enabling high-throughput discovery of new covalent ligands. nih.govuniversiteitleiden.nl

| Probe Type | Reactive Group | Reporter Tag | Application |

| IA-Rhodamine | Iodoacetamide | Rhodamine (fluorophore) | Gel-based competitive ABPP for visualizing target engagement. nih.gov |

| IA-Alkyne | Iodoacetamide | Alkyne | In situ proteome labeling for subsequent "click chemistry" and mass spectrometry-based analysis. nih.govnih.gov |

| Desthiobiotin Iodoacetamide (DBIA) | Iodoacetamide | Desthiobiotin | Enrichment of reactive cysteine sites for selective protein profiling. universiteitleiden.nl |

| Isotopically Labeled IA-Probes | Iodoacetamide | Alkyne + Isotopic Label (e.g., ¹³C) | Quantitative cysteine-reactivity profiling (e.g., IA-light/IA-heavy). nih.gov |

Integration with Advanced Proteomics Workflows for Systems Biology

The integration of this compound-based probes with advanced, high-throughput proteomics workflows is critical for their application in systems biology. Systems biology aims to provide a holistic understanding of biological processes by analyzing complex interactions at a system-wide level. Iodoacetamide-based reagents are fundamental to many quantitative proteomic techniques that underpin these studies. researchgate.netthermofisher.com

One key technique is isotopic tandem orthogonal proteolysis–activity-based protein profiling (isoTOP-ABPP), which uses isotopically labeled iodoacetamide probes to quantitatively profile the reactivity of thousands of cysteines simultaneously across the proteome. nih.govnih.gov This method allows for the precise identification of probe-modified sites and provides a global view of changes in protein function in response to various stimuli or inhibitors. nih.gov The development of new isotopically labeled this compound variants, such as "light" and "heavy" versions of iodoacetamide-alkyne probes, provides an alternative to other labeling methods and can be applied to samples not amenable to metabolic labeling (e.g., SILAC). nih.gov

These chemoproteomic tools are being integrated into multi-omics workflows, which combine proteomics data with genomics, transcriptomics, and metabolomics to build comprehensive models of cellular function. nih.gov For example, using this compound probes to profile cysteine reactivity in cancer cells can identify dysregulated enzyme activity, which can then be correlated with specific genetic mutations or transcriptional changes, offering deeper insights into disease mechanisms.

Exploration of Novel Biochemical Targets and Pathways

A significant future direction for this compound research is in the discovery of novel drug targets and the elucidation of their associated biochemical pathways. ABPP-enabled covalent ligand screening has proven effective in identifying ligands for challenging targets, including those considered "undruggable" because they lack well-defined binding pockets. nih.gov

For instance, competitive ABPP screening using iodoacetamide-based probes has been instrumental in discovering covalent ligands for E3 ligases, such as RNF4 and DCAF16. nih.gov This is particularly relevant to the development of proteolysis-targeting chimeras (PROTACs), a therapeutic modality that hijacks the cellular protein degradation machinery. Identifying new, synthetically tractable E3 ligase recruiters is a major goal in expanding the scope of PROTACs, and iodoacetamide-based screening provides an unbiased approach to this challenge. nih.gov

Furthermore, these probes can be used to globally map the targets of reactive metabolites or natural products. By profiling how these molecules alter the cysteine reactivity landscape of a proteome, researchers can identify direct protein targets and uncover previously unknown mechanisms of action. magtechjournal.com This "target deconvolution" is a critical step in translating bioactive compounds into viable drug candidates.

Potential for this compound as a Scaffold for Rational Drug Design

Beyond its use as a profiling tool, the this compound structure holds potential as a foundational scaffold for the rational design of covalent drugs. nih.gov Rational drug design relies on understanding the structure of the biological target to create molecules that bind with high affinity and selectivity. nih.gov The iodoacetamide group can serve as a "warhead" that forms a permanent covalent bond with a target cysteine, leading to potent and durable inhibition.

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. nih.gov While the iodoacetamide group itself is a reactive element, the broader n-carbamoylacetamide structure can be systematically modified to create libraries of compounds with diverse properties. By combining the covalent trapping ability of the iodoacetamide with molecular fragments that confer selectivity for a specific protein target, novel and highly potent therapeutic agents can be developed. researchgate.net

This strategy is particularly promising for targeting proteins where high affinity is difficult to achieve with reversible inhibitors alone. The covalent bond formed by the iodoacetamide warhead can overcome weak non-covalent interactions, effectively locking the drug onto its target. Future research will involve using computational modeling and structural biology to guide the design of this compound derivatives tailored to the active sites of specific enzymes implicated in disease, such as kinases, proteases, and E3 ligases. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing n-Carbamoyl-2-iodoacetamide, and what experimental conditions are critical for yield optimization?

Methodological Answer: Synthesis of this compound can follow protocols similar to those for structurally related acetamide derivatives. For example, amidation reactions using activated intermediates (e.g., imidazole-mediated coupling) are common. General procedures involve:

- Step 1 : Reacting 2-iodoacetic acid with a carbamoyl chloride derivative in anhydrous conditions (e.g., dichloromethane or THF).

- Step 2 : Using coupling agents like N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid group .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity . Critical factors include temperature control (0–5°C during activation) and stoichiometric precision to minimize side reactions (e.g., over-iodination).

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Analytical characterization should combine:

- NMR Spectroscopy : Confirm the presence of the carbamoyl (-NHCO-) and iodoacetamide moieties via <sup>1</sup>H (δ 6.5–7.5 ppm for NH) and <sup>13</sup>C NMR (δ 160–170 ppm for carbonyl groups) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) and electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]<sup>+</sup> = calculated m/z) .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 25.5%, H: 2.6%, N: 11.9% for C3H5IN2O2) .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

Methodological Answer: Until comprehensive toxicity studies are available, adopt precautionary measures:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation .

- Waste Disposal : Treat as hazardous organic waste; neutralize iodine-containing byproducts with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for iodoacetamide derivatives under varying pH and temperature conditions?

Methodological Answer: Systematic stability studies should include:

- Accelerated Degradation Tests : Expose the compound to pH 3–9 buffers at 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., deiodinated species) .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2) using first-order models. Compare with structurally analogous compounds (e.g., 2-chloroacetamides) to identify iodine-specific instability .

- Spectroscopic Tracking : Use UV-Vis spectroscopy (λ = 260–280 nm) to detect iodine release or structural rearrangements .

Q. What strategies can mitigate side reactions (e.g., N-alkylation) during the synthesis of this compound?

Methodological Answer: Side reactions often arise from competing nucleophilic attacks. Mitigation approaches include:

- Selective Protecting Groups : Temporarily block the carbamoyl amine with tert-butoxycarbonyl (Boc) groups during iodination .

- Low-Temperature Reactions : Perform iodination at –20°C to suppress unwanted alkylation .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side-product formation .

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Design experiments to probe reaction pathways:

- Isotopic Labeling : Replace iodine with <sup>125</sup>I to track substitution sites via radiometric detection .

- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for SN2 vs. SN1 mechanisms, comparing with experimental kinetic data .

- Competition Experiments : React the compound with competing nucleophiles (e.g., thiols vs. amines) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.